molecular formula C20H23NO B182049 4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol CAS No. 968-59-2

4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol

Cat. No. B182049
CAS RN: 968-59-2
M. Wt: 293.4 g/mol
InChI Key: JHRYGTLAOSZTOJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol is a chemical compound that belongs to the family of tertiary amines. It is commonly referred to as DEAB and is used in various scientific research applications due to its unique properties.

Scientific Research Applications

DEAB is commonly used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes are involved in the metabolism of aldehydes and play a critical role in the detoxification of various endogenous and exogenous compounds. DEAB inhibits the activity of ALDH enzymes and has been used to study the role of these enzymes in various physiological and pathological processes. DEAB has been used in studies related to cancer, stem cell biology, and developmental biology.

Mechanism Of Action

DEAB inhibits the activity of ALDH enzymes by binding to the active site of the enzyme. The inhibition of ALDH enzymes leads to the accumulation of toxic aldehydes, which can lead to cell death. The mechanism of action of DEAB has been extensively studied, and it is considered a potent and selective inhibitor of ALDH enzymes.

Biochemical And Physiological Effects

DEAB has been shown to have various biochemical and physiological effects. Inhibition of ALDH enzymes by DEAB leads to the accumulation of toxic aldehydes, which can induce cell death. DEAB has also been shown to inhibit the differentiation of stem cells and promote their self-renewal. Additionally, DEAB has been shown to affect the metabolism of retinoic acid, a critical signaling molecule involved in various developmental processes.

Advantages And Limitations For Lab Experiments

DEAB is a potent and selective inhibitor of ALDH enzymes, making it an excellent tool for studying the role of these enzymes in various physiological and pathological processes. DEAB is also relatively easy to synthesize and yields high purity DEAB. However, DEAB has some limitations, including its toxicity and potential off-target effects. Researchers must be cautious while using DEAB and ensure that appropriate controls are in place.

Future Directions

DEAB has been extensively studied in various scientific research applications, and there is still much to learn about its mechanism of action and potential therapeutic applications. Future research should focus on understanding the role of DEAB in cancer, stem cell biology, and developmental biology. Additionally, researchers should explore the potential of DEAB as a therapeutic agent for various diseases and disorders.
Conclusion:
In conclusion, DEAB is a potent and selective inhibitor of ALDH enzymes that has been extensively studied in various scientific research applications. DEAB has unique properties that make it an excellent tool for studying the role of ALDH enzymes in various physiological and pathological processes. Future research should focus on understanding the mechanism of action of DEAB and exploring its potential therapeutic applications.

Synthesis Methods

DEAB can be synthesized by the reaction of 4-chlorobutyne with diphenylacetylene in the presence of diethylamine. The reaction yields DEAB as a white crystalline solid with a melting point of 114-116°C. The synthesis method is relatively simple and yields high purity DEAB.

properties

CAS RN

968-59-2

Product Name

4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

4-(diethylamino)-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C20H23NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,17H2,1-2H3

InChI Key

JHRYGTLAOSZTOJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

solubility

44 [ug/mL]

Origin of Product

United States

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